2-chloro-N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-6-fluorobenzamide
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Overview
Description
2-chloro-N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-6-fluorobenzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by its complex structure, which includes a chloro-substituted benzamide, a fluorine atom, and an ethylsulfonyl phenyl group attached to an oxadiazole ring. These structural features contribute to its unique chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-6-fluorobenzamide typically involves multiple steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. For instance, the reaction between 4-(ethylsulfonyl)benzoic acid hydrazide and a suitable carboxylic acid derivative can yield the desired oxadiazole ring.
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Introduction of the Fluorine Atom: : The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
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Chlorination: : The chloro group can be introduced through chlorination reactions using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
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Coupling Reactions: : The final step involves coupling the oxadiazole derivative with 6-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethylsulfonyl group can undergo oxidation reactions, potentially forming sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chloro and fluoro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace these halogens.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound might be explored for their pharmacological properties
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-6-fluorobenzamide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, inhibiting or modulating their activity. The oxadiazole ring can interact with nucleophilic sites in proteins, while the ethylsulfonyl group can enhance binding affinity through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-6-fluorobenzamide: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
2-chloro-N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-thiadiazol-2-yl)-6-fluorobenzamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
The unique combination of the oxadiazole ring, ethylsulfonyl group, and fluorine atom in 2-chloro-N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-6-fluorobenzamide provides distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-chloro-N-[5-(4-ethylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-6-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O4S/c1-2-27(24,25)11-8-6-10(7-9-11)16-21-22-17(26-16)20-15(23)14-12(18)4-3-5-13(14)19/h3-9H,2H2,1H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZKTOYWBMFVFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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